molecular formula C13H11Br B105614 Bromodiphenylmethane CAS No. 776-74-9

Bromodiphenylmethane

Cat. No.: B105614
CAS No.: 776-74-9
M. Wt: 247.13 g/mol
InChI Key: OQROAIRCEOBYJA-UHFFFAOYSA-N
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Description

Bromodiphenylmethane (CAS 776-74-9), also known as benzhydryl bromide or diphenylmethyl bromide, is a halogenated organic compound with the molecular formula C₁₃H₁₁Br and a molecular weight of 247.13–247.14 g/mol . It features a central methane carbon bonded to two phenyl groups and a bromine atom. Key physical properties include:

  • Melting point: 35–39°C
  • Boiling point: 184°C at 20 mm Hg
  • Density: ~0.9 g/cm³ .

This compound is widely used as a reagent in organic synthesis, particularly in enantioselective α-alkylation of aldehydes (e.g., forming α-quaternary stereocenters) and synthesizing pharmaceuticals like benztropine (an anticholinergic agent) . Its reactivity stems from its ability to generate benzhydryl carbocations (Ph₂CH⁺) via SN1 mechanisms, facilitated by catalysts like primary aminothiourea derivatives .

Preparation Methods

Bromination of Benzhydrol Using Phosphorus(III) Bromide

Bromodiphenylmethane can be synthesized from benzhydrol (C₁₃H₁₂O) via a two-step oxidation-bromination sequence. In a representative procedure, 0.36 g (0.0016 mol) of benzhydrol is dissolved in dry dichloromethane and cooled to 0°C. Phosphorus(III) bromide (1.0 mL, 0.030 mol) is added slowly, and the mixture is stirred overnight at room temperature . The reaction mechanism involves the formation of a phosphite intermediate, which facilitates the displacement of the hydroxyl group by bromide. After quenching with water, the organic layer is washed, dried, and concentrated to yield a pale yellow oil. Crystallization at −20°C produces this compound as a white solid with a 70% yield .

N-Bromosuccinimide and Triphenylphosphine-Mediated Synthesis

A reagent-driven approach employs N-bromosuccinimide (NBS) and triphenylphosphine (Ph₃P) in acetonitrile at 20°C for 14 hours . This method is particularly suited for substrates sensitive to high temperatures. The reaction proceeds via the in situ generation of bromine, which reacts with diphenylmethane. Despite its mild conditions, the yield for this compound is 17% , with the majority of the product forming 3-phenylpropyl acetate as a side product .

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of the major synthetic routes:

MethodReagents/ConditionsYieldAdvantagesLimitations
NaOH-Assisted BrominationDiphenylmethane, Br₂, NaOH, 100–110°C92.8%High yield, scalableRequires base handling
PBr₃ BrominationBenzhydrol, PBr₃, CH₂Cl₂, 0°C to RT70%Compatible with alcohol substratesLow-temperature sensitivity
NBS/Ph₃P MediationNBS, Ph₃P, CH₃CN, 20°C17%Mild conditionsLow yield, competing reactions

Mechanistic Insights and Optimization Strategies

Electrophilic Aromatic Substitution Dynamics

In direct bromination, the electron-rich diphenylmethane undergoes electrophilic attack by Br⁺, generated via the heterolytic cleavage of Br₂. The sodium hydroxide neutralizes HBr byproducts, shifting the equilibrium toward product formation . Kinetic studies suggest that increasing the reaction temperature beyond 110°C accelerates bromine diffusion but risks over-bromination .

Solvent and Catalyst Effects

Polar aprotic solvents like acetonitrile enhance the solubility of NBS and Ph₃P, facilitating bromine generation . Conversely, dichloromethane’s low boiling point simplifies purification in benzhydrol bromination . Catalytic additives, such as ammonium acetate, remain underexplored but could mitigate side reactions in large-scale applications .

Chemical Reactions Analysis

Types of Reactions: Bromodiphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of N-bromosuccinimide and triphenylphosphine results in the formation of this compound with high purity .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Modafinil
Bromodiphenylmethane is a key intermediate in the synthesis of Modafinil, a medication used to treat sleep disorders such as narcolepsy and sleep apnea. Modafinil acts as a central nervous system stimulant and has gained popularity as a cognitive enhancer since its introduction in the 1990s .

2. FAAH Inhibition
Another significant application is its use as a reagent in the synthesis of O-(triazolyl)methyl carbamate, which acts as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is involved in the metabolism of endocannabinoids, which are neurotransmitters that play roles in pain regulation and cognitive function. Inhibiting FAAH can potentially lead to therapeutic benefits for conditions like anxiety and chronic pain .

3. Synthesis of Diphenhydramine
this compound is also utilized in the Williamson ether synthesis of diphenhydramine hydrochloride (Benadryl). The reaction involves deprotonation of 2-(dimethylamino)ethanol to form an alkoxide ion, which subsequently attacks this compound, leading to the formation of the desired product .

Industrial Applications

1. Electrorheological Materials
this compound has been explored as a component in polymer-type electrorheological fluids, which have applications in smart materials and devices that respond to electric fields .

2. Organic Synthesis
It serves as a versatile building block in various organic syntheses, including the preparation of N-substituted benzamides for pain treatment and other pharmaceutical compounds .

Case Study 1: Modafinil Synthesis

A study demonstrated the efficiency of using this compound in synthesizing Modafinil through a multi-step reaction involving bromination and subsequent coupling reactions. The yield was reported to be over 70%, showcasing its effectiveness as an intermediate .

Case Study 2: FAAH Inhibitors

Research on O-(triazolyl)methyl carbamate synthesized from this compound showed promising results in increasing endocannabinoid levels, which could lead to new treatments for anxiety disorders. Animal studies indicated significant behavioral improvements when administered these inhibitors .

Summary Table of Applications

ApplicationDescriptionKey Benefits
Synthesis of ModafinilIntermediate for sleep disorder medicationCognitive enhancement
FAAH InhibitionReagent for synthesizing FAAH inhibitorsPotential treatment for anxiety/pain
Diphenhydramine ProductionUsed in Williamson ether synthesisEffective antihistamine
Electrorheological MaterialsComponent in smart fluid systemsResponsive to electric fields

Comparison with Similar Compounds

Structural and Functional Analogues

Triphenylmethyl Bromide (Trityl Bromide, CAS 596-43-0)

  • Molecular formula : C₁₉H₁₅Br
  • Structure : Three phenyl groups attached to a central carbon with a bromine atom.
  • Key differences: Carbocation stability: Trityl bromide forms a trityl carbocation (Ph₃C⁺), which is more resonance-stabilized than benzhydryl cations (Ph₂CH⁺) due to three aromatic rings . Reactivity: Trityl bromide requires specialized catalysts (e.g., metalated molecular knots) for bromide abstraction in reactions like the Ritter reaction . In contrast, bromodiphenylmethane reacts efficiently with H-bond donor catalysts (e.g., thioureas) for asymmetric alkylation .

Diphenylmethyl Chloride (CAS 144-44-5)

  • Molecular formula : C₁₃H₁₁Cl
  • Structure : Similar to this compound but with chlorine replacing bromine.
  • Key differences :
    • Leaving group ability : Bromine (Br⁻) is a better leaving group than chloride (Cl⁻), making this compound more reactive in SN1 reactions .
    • Applications : Diphenylmethyl chloride is less commonly used in enantioselective catalysis but shares applications in carbocation-mediated syntheses.

Biological Activity

Bromodiphenylmethane (BDPM) is a halogenated organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of BDPM, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its molecular formula C13H11BrC_{13}H_{11}Br and features a bromine atom attached to a diphenylmethane backbone. It appears as a white crystalline solid with a melting point of approximately 47°C and is soluble in organic solvents such as alcohol and benzene .

1. Anticancer Properties

Recent studies have indicated that BDPM exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells by affecting key signaling pathways associated with tumor growth and survival. In a study involving MCF-7 breast cancer cells, BDPM demonstrated an IC50 value indicative of potent growth inhibition, suggesting its potential as an anticancer agent .

2. Histamine Receptor Interaction

BDPM has also been investigated for its interaction with histamine receptors. It acts as an antagonist at the H1 receptor, which is involved in allergic responses and other physiological processes. The binding kinetics of BDPM at the H1 receptor reveal that it can effectively modulate histamine-mediated responses, making it a candidate for further exploration in treating allergic conditions .

3. Synthesis of Bioactive Compounds

BDPM serves as a valuable building block in the synthesis of various bioactive compounds, including N-substituted benzamides, which are important in pain management therapies. Its ability to facilitate complex organic reactions underscores its utility in pharmaceutical research .

Table 1: Summary of Biological Activities of this compound

Activity Cell Line/Model IC50 Value Mechanism
AntiproliferativeMCF-7 Breast Cancer Cells~17 nMInhibition of oncogenic pathways
H1 Receptor AntagonismGuinea Pig CerebellumN/AModulation of histamine-mediated responses
Synthesis of N-substituted BenzamidesVarious Synthetic RoutesN/AUtilized as a key reagent in organic synthesis

The biological activity of BDPM can be attributed to several mechanisms:

  • Inhibition of Oncogenes : BDPM's interaction with various molecular targets leads to the downregulation of oncogenes and upregulation of tumor suppressor genes, contributing to its anticancer effects .
  • Histamine Receptor Modulation : By acting on the H1 receptor, BDPM influences intracellular signaling pathways that regulate allergic responses and other physiological functions .
  • Synthetic Versatility : Its halogenated structure allows for diverse chemical transformations, facilitating the development of novel therapeutic agents .

Properties

IUPAC Name

[bromo(phenyl)methyl]benzene
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InChI

InChI=1S/C13H11Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
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InChI Key

OQROAIRCEOBYJA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Br
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Molecular Formula

C13H11Br
Record name DIPHENYLMETHYL BROMIDE
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DSSTOX Substance ID

DTXSID90870774
Record name Bromodiphenylmethane
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Molecular Weight

247.13 g/mol
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Physical Description

Diphenylmethyl bromide is a white crystalline solid. A lachrymator. In the presence of moisture corrosive to tissue and most metals., White solid; [CAMEO] Light brown solid with a pungent odor; [Alfa Aesar MSDS]
Record name DIPHENYLMETHYL BROMIDE
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CAS No.

776-74-9
Record name DIPHENYLMETHYL BROMIDE
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Record name Benzene, 1,1'-(bromomethylene)bis-
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Record name BROMODIPHENYLMETHANE
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Retrosynthesis Analysis

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